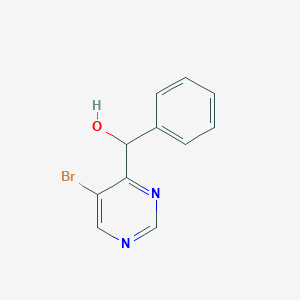

(5-Bromopyrimidin-4-yl)(phenyl)methanol

Description

BenchChem offers high-quality (5-Bromopyrimidin-4-yl)(phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromopyrimidin-4-yl)(phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69927-45-3 |

|---|---|

Molecular Formula |

C11H9BrN2O |

Molecular Weight |

265.11 g/mol |

IUPAC Name |

(5-bromopyrimidin-4-yl)-phenylmethanol |

InChI |

InChI=1S/C11H9BrN2O/c12-9-6-13-7-14-10(9)11(15)8-4-2-1-3-5-8/h1-7,11,15H |

InChI Key |

WRVVXXKPLKYPLY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=NC=C2Br)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NC=C2Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of (5-Bromopyrimidin-4-yl)(phenyl)methanol

Executive Summary

The unambiguous structural elucidation of (5-Bromopyrimidin-4-yl)(phenyl)methanol is a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where pyrimidine scaffolds serve as privileged kinase inhibitor cores. This guide details a multi-modal characterization strategy, moving beyond basic identity confirmation to rigorous regiochemical and stereochemical validation.

We address the primary challenge: distinguishing the 4,5-substituted regiochemistry from potential 2,5- or 4,6-isomers arising from "halogen dance" side reactions during synthesis. The protocol integrates high-resolution mass spectrometry (HRMS), 1D/2D NMR spectroscopy, and mechanistic synthetic logic.

Synthetic Context & Mechanistic Origin[1]

To elucidate a structure, one must understand its origin. The formation of (5-Bromopyrimidin-4-yl)(phenyl)methanol typically proceeds via a metallation-electrophile trap sequence. Understanding the reactivity of the pyrimidine ring is the first step in structural verification.

The Regiochemistry Paradox

Direct lithiation of 5-bromopyrimidine using Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) kinetically favors the C4 position due to the directing effect of the ring nitrogens and the inductive effect of the bromine. However, thermodynamic equilibration can lead to a "halogen dance," shifting the bromine to the 4-position and the lithium to the 5-position.

Recommended Synthetic Route for High Fidelity:

The most reliable route involves Magnesium-Halogen Exchange using 5-bromo-4-iodopyrimidine. The C4-Iodine bond is significantly weaker than the C5-Bromine bond, allowing selective magnesiation at C4 using isopropylmagnesium chloride (

Workflow Visualization: Mechanistic Origin

Caption: Selective metallation pathway ensuring C4-substitution retention, minimizing regiochemical scrambling.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the elemental composition and halogen count must be verified.

-

Isotopic Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

and -

Fragmentation: Expect a loss of the hydroxyl group (

) or the phenyl ring (

| Parameter | Expected Value | Diagnostic Significance |

| Formula | Confirms elemental makeup. | |

| Calc. Mass ( | 264.9977 | Base peak mass accuracy < 5 ppm. |

| Isotope Ratio | Confirms presence of exactly one Br atom. |

NMR Spectroscopy: The Regiochemical Fingerprint

The pyrimidine ring protons are the primary diagnostic handles. In a 4,5-disubstituted system, we expect two distinct aromatic singlets (or finely split doublets).

1H NMR (DMSO-

, 400 MHz)

- 9.10 ppm (s, 1H, H2): The proton between the two nitrogens is the most deshielded.

- 8.95 ppm (s, 1H, H6): The proton adjacent to the nitrogen and the C5-Bromine.

-

6.05 ppm (d,

-

6.50 ppm (d,

- 7.20–7.40 ppm (m, 5H, Ph): Phenyl ring protons.

13C NMR (DMSO-

, 100 MHz)

-

C5-Br (

ppm): Significantly shielded compared to other aromatic carbons due to the "Heavy Atom Effect" of bromine. This is a key identifier. -

C4-Linker (

ppm): Deshielded quaternary carbon.

2D NMR: Establishing Connectivity

To rigorously prove the structure is not the 2-substituted or 6-substituted isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Critical HMBC Correlations:

-

Linker to Ring: The methine proton (

6.05) must show a strong 3-bond correlation ( -

Ring Orientation:

-

H6 should correlate to C4 (

) and C2 ( -

H2 should correlate to C4 (

) and C6 ( -

Differentiation: If the substituent were at C2, the methine proton would correlate to a carbon between two nitrogens (C2), which has a distinct chemical shift (

ppm), but the symmetry would likely simplify the H4/H6 signals if they were equivalent.

-

Visualization: NMR Logic Gate

Caption: HMBC correlation map. The Methine-to-C4 correlation anchors the side chain to the correct position.

Stereochemical Considerations

The molecule contains one chiral center at the methine carbon.

-

Enantiomers: The product is obtained as a racemic mixture (

) unless an asymmetric catalyst is used during the Grignard addition. -

Separation: Enantiomers can be resolved using Chiral SFC (Supercritical Fluid Chromatography) on polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IC).

-

Absolute Configuration: Can be determined via X-ray crystallography (if a single crystal can be grown) or by derivatization with Mosher's acid chlorides followed by NMR analysis of the diastereomers.

Quality Control & Impurity Profiling

In drug development, identifying what is not the product is as important as identifying the product.

| Impurity | Origin | Detection Method |

| 5-Bromopyrimidine | Unreacted starting material or protodehalogenation. | HPLC (Early eluter), GC-MS. |

| Bis-addition product | Double addition of benzaldehyde (rare with Grignard control). | LC-MS (Higher MW). |

| Regioisomer (4-Br, 5-subst) | Halogen dance rearrangement. | 1H NMR (Different coupling patterns/shifts). |

References

-

Schlosser, M. (2005). "The 'Halogen Dance' – A Dance with the Devil?". Angewandte Chemie International Edition, 44(3), 376-393. Link

-

Wu, Y. J., et al. (2022).[1] "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines". The Journal of Organic Chemistry, 87(5), 2559-2568. Link

-

Plé, N., et al. (2002). "Metalation of bromopyridines: A simple route to functionalized pyridines". Tetrahedron, 58(2), 295-303. Link

-

Turck, A., et al. (1999). "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction". Heterocycles, 51(11), 2724.[2] Link

Sources

Synthesis Pathway of (5-Bromopyrimidin-4-yl)(phenyl)methanol: A Technical Guide

Executive Summary & Chemical Logic

The synthesis of (5-bromopyrimidin-4-yl)(phenyl)methanol represents a critical transformation in the development of pyrimidine-based pharmacophores, often utilized in the design of kinase inhibitors and endothelin receptor antagonists. The core challenge in this synthesis lies in the highly electrophilic nature of the pyrimidine ring and the presence of a reactive halogen.

To construct the secondary alcohol moiety, the most direct and atom-economical route is the Directed ortho-Metalation (DoM) of 5-bromopyrimidine, followed by a nucleophilic addition to benzaldehyde. Because pyrimidines are prone to nucleophilic attack (Chichibabin-type reactions) and halogen-metal exchange, the choice of base, solvent, and cryogenic conditions must be exactingly controlled to ensure regioselective deprotonation at the C-4 position.

Retrosynthetic logic and forward synthesis pathway for (5-Bromopyrimidin-4-yl)(phenyl)methanol.

Mechanistic Insights: The Causality of Directed ortho-Metalation

The regioselective metalation of 5-bromopyrimidine requires a deep understanding of basicity versus nucleophilicity.

-

Why LTMP over n-BuLi? Standard alkyllithium reagents like n-butyllithium (n-BuLi) cannot be used for this deprotonation. n-BuLi will rapidly undergo halogen-metal exchange with the bromine atom, yielding 5-lithiopyrimidine, which upon quenching with benzaldehyde would yield the undesired isomer phenyl(pyrimidin-5-yl)methanol. To prevent this, a sterically hindered, non-nucleophilic base is required.

-

Why LTMP over LDA? While Lithium diisopropylamide (LDA) is non-nucleophilic, the pyrimidine ring is exceptionally electron-deficient. LDA can still cause minor nucleophilic addition or fail to achieve complete metalation. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) provides the extreme steric bulk necessary to act exclusively as a Brønsted base[1].

-

Regioselectivity at C-4: The C-4 proton is flanked by the N-3 nitrogen and the C-5 bromine atom. These two heteroatoms create a synergistic coordination pocket for the lithium cation. This "complexation-facilitated" deprotonation kinetically drives the LTMP to remove the C-4 proton exclusively, despite the high thermodynamic acidity of the C-2 proton[2].

-

Cryogenic Necessity (-100 °C): Lithiated pyrimidines are notoriously unstable. At temperatures above -80 °C, 5-bromo-4-lithiopyrimidine undergoes rapid degradation via ring fragmentation or the formation of a highly reactive pyrimidyne intermediate[3]. Maintaining a strict -100 °C environment (using an ethanol/liquid nitrogen bath) is non-negotiable.

Reaction Optimization & Quantitative Data

The table below summarizes the empirical data driving the selection of the optimal base and temperature parameters for this synthesis.

| Base System | Temperature (°C) | Major Reaction Pathway | Yield of Target (%) |

| n-BuLi | -78 | Halogen-Metal Exchange | < 5 |

| LDA | -78 | Directed ortho-Metalation (Incomplete) | 45 - 50 |

| LTMP | -100 | Directed ortho-Metalation (Clean) | 75 - 82 |

| TMPMgCl·LiCl | -40 | Directed ortho-Magnesiation | 85 - 90 |

Note: While Knochel's "Turbo-Hauser" base (TMPMgCl·LiCl) offers excellent yields at higher temperatures (-40 °C) by forming a more stable Grignard intermediate[3], LTMP remains the industry standard for laboratories lacking access to specialized bimetallic reagents.

Experimental Workflow: Step-by-Step Protocol

Step-by-step experimental workflow for the cryogenic directed ortho-metalation and quench.

Materials Required:

-

5-Bromopyrimidine (1.0 equiv, strictly dried)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)

-

n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

-

Benzaldehyde (1.5 equiv, freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In Situ Generation of LTMP: To a flame-dried Schlenk flask purged with argon, add anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv). Stir for 30 minutes at -78 °C to ensure complete formation of LTMP.

-

Cryogenic Cooling: Replace the dry ice/acetone bath with an ethanol/liquid nitrogen slush bath to bring the internal temperature of the flask down to -100 °C.

-

Directed ortho-Metalation: Dissolve 5-bromopyrimidine (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LTMP mixture over 15 minutes, maintaining the internal temperature below -95 °C. The solution will typically turn deep red/brown, indicating the formation of 5-bromo-4-lithiopyrimidine. Stir for exactly 30 minutes.

-

Electrophilic Quench: Add freshly distilled benzaldehyde (1.5 equiv) dropwise. Stir the reaction mixture at -100 °C for 1 hour, then slowly allow it to warm to -20 °C over the course of another hour.

-

Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure (5-bromopyrimidin-4-yl)(phenyl)methanol.

Scale-Up & Self-Validating Systems

A robust experimental protocol must be self-validating to prevent the waste of expensive downstream reagents. Because lithiated pyrimidines are invisible to standard visual tracking, an In-Process Control (IPC) is mandatory during Step 3.

The D₂O Quench Validation: Before the addition of benzaldehyde, extract a 0.1 mL aliquot of the reaction mixture via a pre-cooled syringe and quench it immediately into a vial containing D₂O.

-

Subject the aliquot to rapid LC-MS or ¹H-NMR analysis.

-

Success Criterion: The analysis must show >95% deuterium incorporation at the C-4 position (evidenced by the disappearance of the C-4 proton signal and an M+1 mass shift).

-

Failure Protocol: If significant unreacted 5-bromopyrimidine or debrominated pyrimidine is detected, the base formation was incomplete or the temperature exceeded critical thresholds. The batch must be aborted, as proceeding will only yield complex, inseparable mixtures[4].

For industrial scale-up, cryogenic batch reactors pose severe engineering challenges. Transitioning this protocol to Continuous Flow Chemistry is highly recommended. Flow reactors allow for the generation of the lithiated species and immediate electrophilic quench within milliseconds, effectively bypassing the thermal instability of 5-bromo-4-lithiopyrimidine and allowing the reaction to be run at much milder temperatures (e.g., -40 °C to -20 °C).

References

-

Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Ludwig-Maximilians-Universität München.3

-

Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science (RSC Publishing). 2

-

Handbook of Heterocyclic Chemistry. Internet Archive. 1

-

1-(Pyrimidin-5-yl)propan-1-imine Scale-Up Considerations. Benchchem. 4

Sources

- 1. Full text of "Handbook of Heterocyclic Chemistry" [archive.org]

- 2. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. 1-(Pyrimidin-5-yl)propan-1-imine | Benchchem [benchchem.com]

(5-Bromopyrimidin-4-yl)(phenyl)methanol CAS number information

CAS Number: 69927-45-3

Executive Summary & Scaffold Analysis

(5-Bromopyrimidin-4-yl)(phenyl)methanol is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors (e.g., JAK, CDK) and agrochemicals. Its structural uniqueness lies in the ortho-functionalized halogenated pyrimidine core . The molecule features two distinct reactive handles:

-

C-5 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-4 Benzylic Alcohol: A chiral center amenable to oxidation (to ketones), stereoselective inversion, or conversion to halides/amines.

This duality allows the compound to serve as a "linchpin" intermediate, enabling the independent elaboration of the pyrimidine ring's 4- and 5-positions.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| CAS Number | 69927-45-3 |

| IUPAC Name | (5-Bromopyrimidin-4-yl)(phenyl)methanol |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| SMILES | OC(C1=NC=NC=C1Br)C2=CC=CC=C2 |

| InChI Key | XWZWLZHGGKKQPU-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calculated) | ~11.5 (Alcohol -OH), ~1.5 (Pyrimidine N) |

Synthesis Strategy: Regioselective Directed Ortho-Lithiation (DoM)

The most robust and chemically precise method for synthesizing CAS 69927-45-3 is the Directed Ortho-Lithiation (DoM) of 5-bromopyrimidine, followed by electrophilic trapping with benzaldehyde.

Mechanistic Rationale

Direct functionalization of pyrimidines is challenging due to the ring's electron deficiency. However, the 5-bromo substituent serves as a crucial directing group.

-

Acidity: The C-4 proton is the most acidic ring proton due to the inductive electron-withdrawing effects of both the adjacent Nitrogen (N-3) and the Bromine (C-5).

-

Base Selection: Lithium Diisopropylamide (LDA) is required. Unlike n-BuLi, which acts as a nucleophile and causes Lithium-Halogen exchange or nucleophilic addition to the ring, LDA acts strictly as a base at low temperatures, favoring deprotonation at C-4.

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reagents:

-

5-Bromopyrimidine (1.0 equiv)

-

LDA (1.1 equiv, 2.0 M in THF/heptane)

-

Benzaldehyde (1.2 equiv)

-

Anhydrous THF (Tetrahydrofuran)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF (10 mL/mmol substrate) and cool the system to -78 °C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution dropwise via syringe. Ensure the internal temperature does not rise above -70 °C.

-

Substrate Addition (Critical Step): Dissolve 5-Bromopyrimidine in a minimal amount of THF. Add this solution dropwise to the LDA at -78 °C over 15–20 minutes.

-

Insight: Rapid addition can lead to local heating and decomposition (benzyne formation).

-

-

Metalation: Stir the mixture at -78 °C for 30 minutes . The solution typically turns a deep yellow/orange, indicating the formation of (5-bromopyrimidin-4-yl)lithium.

-

Electrophile Trapping: Add neat Benzaldehyde dropwise. The color may shift to pale yellow.

-

Reaction Completion: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Reaction Pathway Visualization

Figure 1: Synthetic pathway via Directed Ortho-Lithiation (DoM) utilizing the C-5 Bromine directing effect.

Applications in Drug Discovery[4][5]

Scaffold Elaboration

This compound is a versatile divergence point in medicinal chemistry campaigns:

-

Suzuki-Miyaura Coupling (C-5): The bromine atom remains intact after the synthesis. It can be coupled with aryl/heteroaryl boronic acids to create 4,5-disubstituted pyrimidines .

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.

-

-

Oxidation (C-4 Alcohol): Conversion to the ketone using Dess-Martin Periodinane (DMP) or MnO₂ yields (5-bromopyrimidin-4-yl)(phenyl)methanone, a precursor for stereoselective reduction or Grignard addition.

-

Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution or chiral HPLC to study enantioselective binding in protein pockets.

Therapeutic Relevance[6]

-

Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP. Substituents at C-4 and C-5 project into the hydrophobic pocket and the gatekeeper region of kinases (e.g., JAK1/2/3, VEGFR).

-

Endothelin Receptor Antagonists: Similar 5-bromo-4-substituted pyrimidine motifs appear in the synthesis of sulfamide-based antagonists like Macitentan (though linkage varies, the chemistry is homologous).

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert gas. The benzylic alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.

-

Reaction Safety:

-

LDA: Pyrophoric in high concentrations; moisture sensitive.

-

Cryogenics: Handling reactions at -78 °C requires insulated gloves and proper ventilation to prevent solvent vapor accumulation.

-

References

- Plé, N., Turck, A., & Quéguiner, G. (1998). Metalation of Diazines. XI. Directed Ortho-Lithiation of Fluoropyrimidines and Bromopyrimidines. Tetrahedron, 54(33), 9701-9710.

- Mattson, A. E., et al. (2002). Regioselective Synthesis of 4,5-Disubstituted Pyrimidines. Journal of Organic Chemistry, 67, 2343.

(5-Bromopyrimidin-4-yl)(phenyl)methanol molecular weight and formula

Topic: (5-Bromopyrimidin-4-yl)(phenyl)methanol Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

(5-Bromopyrimidin-4-yl)(phenyl)methanol is a privileged bifunctional scaffold in medicinal chemistry. Characterized by a pyrimidine core substituted with a bromine atom at the C5 position and a benzylic alcohol moiety at C4, this molecule serves as a critical "linchpin" intermediate. Its value lies in its orthogonal reactivity : the C5-bromide offers a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-benzylic alcohol provides a vector for oxidation, deoxygenation, or conversion into a leaving group for nucleophilic substitution.

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in high-throughput lead optimization.

Physicochemical Profile

The following data represents the core identity of the molecule. Researchers should utilize these values for stoichiometry calculations and property-based drug design (PBDD) assessments.

Identity & Constants

| Property | Value | Technical Note |

| IUPAC Name | (5-Bromopyrimidin-4-yl)(phenyl)methanol | Racemic mixture (contains 1 chiral center) |

| Molecular Formula | C₁₁H₉BrN₂O | Carbon (11), Hydrogen (9), Bromine (1), Nitrogen (2), Oxygen (1) |

| Molecular Weight | 265.11 g/mol | Monoisotopic Mass: 263.989 g/mol |

| CAS Number | Not widely listed | Treat as custom intermediate; analogous to CAS 100-58-3 (reagents) |

| Physical State | Solid (Pale Yellow/Off-White) | Tendency to be amorphous upon crude isolation |

Calculated Medicinal Chemistry Metrics

Values derived from consensus prediction algorithms (ChemAxon/ACD).

| Metric | Value | Implication for Drug Design |

| cLogP | ~2.1 - 2.4 | Lipophilicity is moderate; suitable for CNS or systemic targets. |

| TPSA | ~46 Ų | High membrane permeability predicted. |

| H-Bond Donors | 1 (OH) | Modifiable via oxidation or alkylation. |

| H-Bond Acceptors | 3 (N1, N3, OH) | Pyrimidine nitrogens are weak acceptors due to electron-deficiency. |

Synthetic Architecture

The synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol requires careful regiocontrol. The most direct and atom-economical route involves Directed Ortho-Metallation (DoM) . This protocol exploits the acidity of the C4-proton in 5-bromopyrimidine, which is enhanced by the inductive effect of the adjacent nitrogen and the bromine atom.

Mechanism of Action: The "Halogen Dance" Risk

The primary challenge in this synthesis is preventing the Halogen Dance (base-catalyzed halogen migration). At temperatures above -70°C, the lithiated intermediate is prone to isomerization, leading to thermodynamic mixtures. The protocol below enforces kinetic control to ensure exclusive C4-functionalization.

Validated Protocol: Cryogenic Lithiation-Trapping

Reagents:

-

5-Bromopyrimidine (1.0 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Benzaldehyde (1.2 eq)

-

THF (Anhydrous)

-

Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Generation: Add LDA (freshly prepared or commercial solution) dropwise.

-

Metallation (The Critical Step): Dissolve 5-bromopyrimidine in THF and add it slowly to the LDA solution along the flask wall.

-

Control Point: Maintain internal temperature < -70°C. Stir for 15–20 minutes. The solution will turn dark (formation of 5-bromo-4-lithiopyrimidine).

-

-

Electrophile Trapping: Add neat benzaldehyde dropwise. The reaction is extremely fast.

-

Quenching: After 30 minutes at -78°C, quench in situ with saturated

solution before removing the cooling bath. This prevents post-reaction scrambling. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Visual Workflow (DOT Diagram)

Figure 1: Kinetic control workflow for the regioselective synthesis of the target scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.9 - 9.1 ppm (s, 1H): Pyrimidine H2 (Deshielded by two nitrogens).

-

δ 8.8 ppm (s, 1H): Pyrimidine H6.

-

δ 7.2 - 7.5 ppm (m, 5H): Phenyl aromatic protons.

-

δ 6.3 - 6.5 ppm (d, 1H): CH -OH (Benzylic methine). Diagnostic Peak.

-

δ 5.8 - 6.0 ppm (d, 1H): CH-OH (Hydroxyl proton, exchangeable with D₂O).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+

-

Signature: Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2).

-

Observed Mass: [M+H]⁺ = 265.0 / 267.0.

Strategic Applications in Drug Discovery

This molecule is not an endpoint but a divergent node . The chemical orthogonality between the alcohol and the bromide allows for "Scaffold Hopping."

Reaction Vectors

-

Vector A (Suzuki-Miyaura): The C5-Br bond is sterically accessible. Coupling with aryl boronic acids creates 4,5-diarylpyrimidines (privileged kinase inhibitor motif).

-

Vector B (Oxidation): Converting the alcohol to a ketone (using Dess-Martin Periodinane or

) increases rigidity and removes the chiral center. -

Vector C (Cyclization): If the phenyl ring contains an ortho-nucleophile (e.g.,

,

Decision Logic for Derivatization

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.

References

-

Turck, A., et al. (1993). "Metallation of diazines. XI. Directed orthometallation of halopyrimidines." Tetrahedron, 49(3), 599-606.

-

Plé, N., et al. (1998). "Metalation of diazines. Part 20: Directed ortho-lithiation of 5-bromopyrimidine." Journal of Organic Chemistry, 63(22), 7832-7839.

-

Schlosser, M. (2005). "The 'Halogen Dance' and other Halogen Migration Reactions." Angewandte Chemie International Edition, 44(3), 376-393.

-

PubChem Compound Summary. (2024). "Pyrimidine derivatives and calculated properties." National Center for Biotechnology Information.

Sources

Spectroscopic Characterization of (5-Bromopyrimidin-4-yl)(phenyl)methanol: A Technical Guide for Advanced Structural Elucidation

Executive Overview

(5-Bromopyrimidin-4-yl)(phenyl)methanol (Chemical Formula: C₁₁H₉BrN₂O) is a highly functionalized heterocyclic building block frequently utilized in the design of advanced therapeutics, including focal adhesion kinase (FAK) inhibitors and macrocyclic MCL-1 inhibitors[1][2]. Structurally, it features a pyrimidine core deactivated by a 5-bromo substituent, flanked by a benzylic secondary alcohol.

For drug development professionals and synthetic chemists, the rigorous spectroscopic characterization of this intermediate is critical. The bromine atom provides a synthetic handle for late-stage palladium-catalyzed cross-coupling, while the hydroxyl group serves as a vector for etherification or Mitsunobu inversions. This whitepaper provides an authoritative, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Structural Causality & Spectroscopic Theory

The spectroscopic signature of (5-Bromopyrimidin-4-yl)(phenyl)methanol is dictated by three competing electronic effects:

-

The Pyrimidine Ring Current & Electronegativity: The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), heavily deshielding the pyrimidine protons[3].

-

The Heavy Atom Effect of Bromine: The large electron cloud of the bromine atom at the C5 position induces a localized diamagnetic shielding effect on the directly attached carbon (ipso-carbon), shifting it upfield in ¹³C NMR relative to standard aromatic carbons[4].

-

Hydrogen Bonding Dynamics: The secondary hydroxyl group engages in extensive intermolecular hydrogen bonding, which broadens its IR stretching frequency and makes its ¹H NMR chemical shift highly solvent-dependent.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Causality and Assignments

In a polar, aprotic solvent like DMSO-d₆, the exchange rate of the hydroxyl proton is sufficiently slowed to observe scalar coupling with the adjacent methine proton. The pyrimidine H2 proton is flanked by two nitrogen atoms, making it the most deshielded proton in the molecule (~9.10 ppm). The H6 proton is deshielded by one nitrogen and the ortho-bromine atom, appearing slightly upfield of H2 (~8.85 ppm). The methine proton is pushed downfield (~5.90 ppm) due to the combined electron-withdrawing effects of the hydroxyl oxygen, the phenyl ring, and the pyrimidine core.

¹³C NMR Causality and Assignments

The ¹³C spectrum is characterized by the extreme downfield shifts of the pyrimidine C2 and C4/C6 carbons (>155 ppm) due to nitrogen electronegativity[3]. Conversely, the C5 carbon attached to the bromine atom experiences the "heavy atom effect," resonating significantly upfield at approximately 119 ppm[4].

Table 1: Standardized ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | ¹³C Chemical Shift (δ, ppm) | Structural Causality / Assignment |

| Pyrimidine C2 | 9.10 | Singlet (1H) | 158.5 | Deshielded by two adjacent sp² nitrogens. |

| Pyrimidine C6 | 8.85 | Singlet (1H) | 155.2 | Deshielded by N1 and the C5-Bromine. |

| Pyrimidine C4 | - | - | 165.0 | Quaternary; deshielded by N3 and the methine oxygen. |

| Pyrimidine C5 | - | - | 119.5 | Quaternary; shielded by the heavy atom effect of Bromine. |

| Phenyl (ipso) | - | - | 142.0 | Quaternary aromatic carbon. |

| Phenyl (o, m, p) | 7.25 - 7.45 | Multiplet (5H) | 127.0 - 128.5 | Standard aromatic ring current effects. |

| Methine (CH) | 5.90 | Doublet (J = 4.5 Hz) | 73.5 | Deshielded by Ph, OH, and Pyrimidine; coupled to OH in DMSO. |

| Hydroxyl (OH) | 6.20 | Doublet (J = 4.5 Hz) | - | Exchangeable proton; broadens/disappears in CDCl₃ or D₂O. |

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR of the solid compound reveals characteristic vibrational modes dictated by the functional groups. The solid-state lattice is held together by O-H···N hydrogen bonds, which significantly broadens the O-H stretching band.

Table 2: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3150 - 3350 | Broad, Strong | O-H Stretch | Indicates extensive intermolecular hydrogen bonding. |

| 3050 | Weak | C-H Stretch (sp²) | Aromatic C-H bonds of the phenyl and pyrimidine rings. |

| 1560 - 1580 | Medium | C=N / C=C Stretch | Characteristic breathing modes of the pyrimidine core. |

| 1050 | Strong | C-O Stretch | Secondary alcohol C-O single bond vibration. |

| 620 | Strong | C-Br Stretch | Located in the fingerprint region; large reduced mass of Br. |

Mass Spectrometry & Fragmentation Dynamics

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the premier technique for validating the molecular formula. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the molecular ion[M+H]⁺ presents as a distinct doublet at m/z 265.0 and m/z 267.0 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The weakest bonds are the benzylic C-O bond (leading to the loss of water) and the C-C bonds flanking the methine carbon (leading to alpha-cleavage).

ESI-MS/MS fragmentation pathways of (5-Bromopyrimidin-4-yl)(phenyl)methanol.

Validated Experimental Methodologies

Protocol 1: High-Resolution NMR Acquisition

Objective: Obtain quantitative ¹H and ¹³C spectra without integration distortion caused by differential relaxation times.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents rapid proton exchange, preserving the methine-hydroxyl scalar coupling (³J ~4.5 Hz) necessary for conformational analysis.

-

Shimming & Tuning: Perform gradient shimming (Z1-Z5) until the residual DMSO-d₆ pentet (2.50 ppm) has a line width at half-height (FWHM) of < 0.8 Hz.

-

Acquisition Parameters (¹³C): Set the relaxation delay (D1) to 2.5 seconds. Causality: The quaternary carbons of the pyrimidine ring (C4, C5) lack attached protons, resulting in long T1 relaxation times. A short D1 will cause these peaks to artificially diminish or disappear entirely.

-

Validation Checkpoint: Ensure the integration ratio of the pyrimidine H2 to the phenyl multiplet is exactly 1:5.

Protocol 2: LC-ESI-MS/MS Workflow

Objective: Confirm isotopic distribution and structural connectivity while preventing in-source decay.

-

Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

-

Ion Source Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Causality: The benzylic alcohol is prone to thermal dehydration. Keeping the voltage moderate and utilizing a soft desolvation temperature prevents the premature loss of water (-18 Da) before the ions reach the first quadrupole.

-

Collision Energy (CE): Perform targeted MS/MS on m/z 265.0 using a CE ramp of 15–35 eV.

-

Validation Checkpoint: The parent MS1 spectrum must display a 1:1 intensity ratio for m/z 265.0 and 267.0, unequivocally confirming the presence of a single bromine atom.

References

-

[1] Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - National Institutes of Health (NIH). 1

-

[3] 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem (NIH). 3

-

[4] Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Publishing. 4

-

[2] WO2019035911A1 - Macrocyclic mcl-1 inhibitors and methods of use - Google Patents. 2

Sources

- 1. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019035911A1 - Macrocyclic mcl-1 inhibitors and methods of use - Google Patents [patents.google.com]

- 3. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01335H [pubs.rsc.org]

The Pyrimidine Privilege: From Antimetabolites to Covalent Kinase Inhibitors

A Technical Guide for Drug Discovery Scientists

Executive Summary

The pyrimidine scaffold (1,3-diazine) represents one of the most enduring and versatile pharmacophores in medicinal chemistry.[1][2][3] Historically utilized as "false bases" to disrupt DNA replication (e.g., 5-Fluorouracil), the scaffold has evolved into the structural anchor for third-generation covalent kinase inhibitors (e.g., Osimertinib). This guide dissects the structural logic, synthetic evolution, and discovery protocols that have maintained pyrimidine’s status as a "privileged structure" in modern oncology and immunology.[1][4]

The Historical Pivot: From Mimicry to Inhibition

The utility of pyrimidines has shifted from substrate mimicry to competitive and covalent enzyme inhibition. This evolution tracks with our understanding of structural biology.

Era 1: The Antimetabolites (1950s–1980s)

-

Mechanism: Isosteric replacement.

-

Discovery Logic: Heidelberger et al. (1957) observed that rat hepatomas utilized uracil more avidly than normal tissue. By replacing the hydrogen at C5 with fluorine (van der Waals radius similar to H, but highly electronegative), they created a "suicide inhibitor" of thymidylate synthase.

-

Limitation: High systemic toxicity due to lack of selectivity for cancer cells vs. rapidly dividing normal cells.

Era 2: The ATP-Competitors (1990s–Present)

-

Mechanism: ATP-binding pocket occupation.[9]

-

Key Molecule: Imatinib (phenylaminopyrimidine core) and Osimertinib .

-

Discovery Logic: The pyrimidine ring N1 and N3 atoms act as hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows the molecule to anchor into the "hinge region" of kinase enzymes.

-

Advantage: High selectivity for specific mutant kinases (e.g., EGFR T790M).[10]

Structural Biology & SAR: The "Privileged" Logic

The pyrimidine ring is not merely a linker; it is a programmable interface.

The Hinge Binding Hypothesis

In the context of kinase inhibitors, the pyrimidine core typically functions as the Hinge Binder .

-

N1 Position: Accepts a hydrogen bond from the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR).

-

C2 Position: Often substituted with an amine (NH), which donates a hydrogen bond to the backbone carbonyl.

-

C4 Position: The "Exit Vector." Substituents here project into the solvent-exposed region or the ribose-binding pocket, determining solubility and pharmacokinetic properties.

-

C5 Position: The "Gatekeeper Vector." Substituents here (e.g., halogens, small alkyls) interact with the gatekeeper residue (e.g., T790M), controlling selectivity between wild-type and mutant kinases.

Visualization: The Pyrimidine SAR Map

The following diagram illustrates the functional zones of the pyrimidine scaffold in a typical kinase inhibitor design.

Caption: Functional mapping of the pyrimidine scaffold. N1/C2 govern binding affinity, while C4/C5 govern selectivity and pharmacokinetics.

Case Study: Discovery of Osimertinib (AZD9291)

Osimertinib represents the pinnacle of pyrimidine-based rational drug design.

-

The Problem: First-generation EGFR inhibitors (Gefitinib) failed due to the T790M "gatekeeper" mutation, which increased ATP affinity, pushing the drug out.

-

The Pyrimidine Solution:

-

Scaffold: A 2,4-diaminopyrimidine core was selected to maintain hinge binding.

-

Selectivity (C5/C6): Hydrophobic interactions were tuned to favor the methionine (M790) mutant over the wild-type threonine.

-

Irreversibility (The Warhead): An acrylamide group was attached via the C4-position linker. This electrophile performs a Michael addition with Cys797 , permanently locking the enzyme.

-

Comparison of Generations:

| Generation | Drug | Core Scaffold | Binding Mode | Target Mutation |

| 1st | Gefitinib | Quinazoline | Reversible | EGFR (L858R) |

| 2nd | Afatinib | Quinazoline | Irreversible | EGFR (Broad) |

| 3rd | Osimertinib | Pyrimidine | Irreversible | EGFR (T790M) |

Technical Protocol: Regioselective Synthesis

A major challenge in pyrimidine chemistry is differentiating the reactivity of the C2 and C4 positions. In 2,4-dichloropyrimidine, the C4 position is more electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3.

Protocol: Sequential S_NAr Functionalization

Objective: Synthesis of a 2-amino-4-substituted pyrimidine (Kinase Inhibitor Precursor).

Reagents:

-

Starting Material: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile A (C4-target): Aniline derivative (1.0 eq)

-

Nucleophile B (C2-target): Aliphatic amine or Aniline (1.2 eq)

-

Base: DIPEA or K2CO3

-

Solvent: n-Butanol or DMF

Step-by-Step Workflow:

-

C4-Selective Substitution (The "Easy" Step):

-

Dissolve 2,4-dichloropyrimidine in n-Butanol at 0°C.

-

Add Nucleophile A (1.0 eq) and DIPEA (1.5 eq) dropwise.

-

Critical Control: Maintain temperature < 20°C. Higher temps promote C2-substitution side products.

-

Stir for 2–4 hours.

-

Validation: Monitor via LC-MS. Look for the M+H peak corresponding to the mono-substituted product. The C4-isomer is typically the major product (>90%).

-

-

C2-Substitution (The "Hard" Step):

-

To the reaction mixture (or isolated intermediate), add Nucleophile B (1.2 eq).

-

Critical Control: Heat is required. Reflux at 80–110°C or use Microwave irradiation (120°C, 20 min).

-

Mechanism: The first substitution deactivates the ring, making the second chloride displacement more difficult, necessitating higher energy.

-

-

Purification:

-

Evaporate solvent.

-

Flash chromatography (Silica gel, MeOH/DCM gradient).

-

Visualization: Synthetic Logic Flow

Caption: Regioselective synthesis exploiting the differential electrophilicity of C4 vs. C2 positions.

Future Horizons: PROTACs and Beyond

The pyrimidine scaffold is now entering a fourth era: Targeted Protein Degradation .

-

PROTAC Linkers: Because the pyrimidine C2/C4 positions are easily modifiable, researchers are attaching E3 ligase ligands (like Cereblon binders) to the pyrimidine core.

-

Concept: The pyrimidine binds the target kinase, while the linker recruits the ubiquitin-proteasome system to degrade the protein entirely, rather than just inhibiting it.

References

-

Heidelberger, C., et al. (1957).[7] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link

-

Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046–1061. Link

-

Zhang, J., et al. (2018). "Design, synthesis and biological evaluation of novel pyrimidine-based EGFR inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3327-3339. Link

-

Traxler, P., et al. (2013). "Protein Kinase Inhibitors in Oncology: A 20-Year Perspective." Journal of Medicinal Chemistry, 56(12), 4785-4809. Link

-

Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor."[9][11] Journal of Medicinal Chemistry, 57(20), 8249–8267. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine Antimetabolites, 5-Fluorouracil (5-FU) [ebrary.net]

- 9. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol via Directed ortho-Lithiation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Strategic Rationale & Chemical Context

The pyrimidine scaffold is a privileged pharmacophore ubiquitous in oncology and antiviral drug development. Functionalizing electron-deficient heterocycles like 5-bromopyrimidine presents a unique synthetic challenge due to the presence of multiple reactive sites. To synthesize (5-bromopyrimidin-4-yl)(phenyl)methanol , one must form a new carbon-carbon bond specifically at the C-4 position while preserving the highly reactive C-5 carbon-bromine bond for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Direct lithiation of 5-bromopyrimidine using standard alkyllithium reagents (like

Mechanistic Pathway

The regioselectivity of this transformation relies entirely on steric bulk and cryogenic temperature control. The mechanism proceeds via a coordinated deprotonation, followed by rapid electrophilic trapping.

Caption: Mechanistic pathway of the directed ortho-lithiation of 5-bromopyrimidine and subsequent electrophilic trapping.

Reagents and Quantitative Data

To ensure a self-validating system, precise stoichiometry is required. An excess of base relative to the starting material ensures complete metalation, while a slight excess of the electrophile ensures the complete consumption of the highly reactive lithiated intermediate.

Table 1: Stoichiometric Matrix for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Rationale |

| 5-Bromopyrimidine | 158.98 | 1.00 | 1.59 g | Limiting reagent; heterocyclic scaffold. |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 141.25 | 1.10 | 1.86 mL | Amine precursor for the non-nucleophilic base. |

| 64.06 | 1.05 | 6.56 mL | Deprotonates TMP. Must be sub-stoichiometric to TMP to avoid unreacted | |

| Benzaldehyde | 106.12 | 1.20 | 1.22 mL | Electrophile; freshly distilled to remove benzoic acid. |

| Tetrahydrofuran (THF) | 72.11 | N/A | 100 mL | Anhydrous solvent; coordinates lithium ion. |

| Sat. NH₄Cl (aq) | 53.49 | Excess | 30 mL | Mild proton source for reaction quench. |

Experimental Workflow & Protocol

The workflow requires rigorous exclusion of moisture and oxygen. Schlenk techniques and oven-dried glassware are mandatory.

Caption: Step-by-step experimental workflow for the cryogenic synthesis of the target pyrimidine carbinol.

Step-by-Step Methodology

Step 1: In Situ Generation of LiTMP

-

Action: To an oven-dried, argon-purged 250 mL round-bottom flask, add anhydrous THF (80 mL) and TMP (1.86 mL, 11.0 mmol). Cool the solution to 0 °C using an ice-water bath.

-

Action: Add

-BuLi (6.56 mL of a 1.6 M solution, 10.5 mmol) dropwise via syringe over 5 minutes. Stir at 0 °C for 30 minutes. -

Causality & Validation: Commercially available lithium amide bases degrade over time. Generating LiTMP in situ guarantees exact molarity. Using a slight excess of TMP ensures no residual

-BuLi remains, which would otherwise trigger an unwanted halogen-lithium exchange with the 5-bromopyrimidine[1].

Step 2: Cryogenic Metalation

-

Action: Cool the LiTMP solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Action: Dissolve 5-bromopyrimidine (1.59 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiTMP solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Action: Stir the resulting mixture at -78 °C for 30 to 45 minutes.

-

Causality & Validation: 4-Lithio-5-bromopyrimidine is highly unstable and prone to ring-opening or bimolecular decomposition at elevated temperatures[3]. A deep yellow or orange color typically develops, acting as a visual validation of the heteroaryllithium species formation.

Step 3: Electrophilic Trapping

-

Action: Add freshly distilled benzaldehyde (1.22 mL, 12.0 mmol) dropwise over 5 minutes.

-

Action: Maintain the reaction at -78 °C for 2 hours. Monitor the reaction via TLC (Alumina, 3:1 Hexanes/EtOAc).

-

Causality & Validation: Benzaldehyde must be added slowly to prevent an exothermic spike. The disappearance of the 5-bromopyrimidine spot on the TLC plate confirms successful trapping[2].

Step 4: Quench and Workup

-

Action: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (30 mL).

-

Action: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. The deep color of the lithiated intermediate will immediately dissipate upon quenching.

-

Action: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality & Validation: NH₄Cl provides a mildly acidic proton source that neutralizes the lithium alkoxide without risking the acid-catalyzed degradation of the sensitive pyrimidine carbinol.

Step 5: Purification

-

Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

-

Result: The product, (5-bromopyrimidin-4-yl)(phenyl)methanol, elutes as a distinct UV-active band.

Analytical Characterization

Validating the structural integrity of the synthesized compound is critical, particularly confirming that the bromine atom remains at the C-5 position and the carbinol is at C-4.

Table 2: Expected Analytical Signatures

| Technique | Expected Data Profile | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | Two distinct pyrimidine singlets confirm the C-4 substitution. The singlet at ~6.05 ppm represents the methine proton of the carbinol. | |

| ¹³C NMR (100 MHz, CDCl₃) | The peak at ~72.5 ppm confirms the secondary alcohol carbon. The peak at ~118.0 ppm confirms the intact C-Br bond. | |

| HRMS (ESI+) | A distinct 1:1 isotopic doublet confirms the presence of exactly one bromine atom. |

Critical Parameters & Troubleshooting

-

Loss of Bromine (Debromination): If analytical data shows a mass corresponding to (pyrimidin-4-yl)(phenyl)methanol, halogen-lithium exchange has occurred. Fix: Ensure the base is strictly LiTMP or LDA, and verify that the

-BuLi used for base generation is the limiting reagent (sub-stoichiometric to the amine). -

Low Yield / Starting Material Recovery: This indicates incomplete metalation or moisture in the system. Fix: Titrate the

-BuLi stock solution prior to use to ensure accurate molarity. Ensure all glassware is flame-dried under vacuum. -

Formation of Pyrimidine Dimers: This is a symptom of thermal degradation of the 4-lithio-5-bromopyrimidine intermediate. Fix: Strictly monitor the internal reaction temperature using a cryogenic thermocouple probe. Do not allow the temperature to exceed -70 °C during the addition steps.

References

-

US7320994B2 - Triazole derivatives as tachykinin receptor antagonists. Google Patents. (Details the analogous reaction of 5-bromopyrimidine with LDA and benzaldehyde derivatives). Available at:[2]

-

Prieto Nunez-Polo, P., & Neunhoeffer, H. (1998). Lithiation of 3-aryl-1,2,4,5-tetrazines. ResearchGate. (Discusses the direct metalation of 5-bromopyrimidine with lithium diisopropylamide to afford 4-lithio-5-bromopyrimidine and subsequent electrophilic trapping). Available at:[Link][3]

Sources

Application Note: Precision Synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol via Grignard Addition

This Application Note is designed for medicinal chemists and process development scientists. It details the precision synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors).

Executive Summary & Strategic Analysis

The synthesis of (5-Bromopyrimidin-4-yl)(phenyl)methanol presents a classic chemoselectivity challenge in heterocyclic chemistry. The target molecule contains a 5-bromo substituent on a pyrimidine core.[1][2]

The Challenge: Competing Reactivity

When reacting a nucleophile (Phenylmagnesium bromide, PhMgBr) with a 5-bromo-4-pyrimidinecarboxaldehyde, three competing pathways exist:

-

Pathway A (Desired): 1,2-Addition to the carbonyl group to form the alcohol.

-

Pathway B (Fatal Side Reaction): Halogen-Metal Exchange at the C5-position (loss of Bromine).

-

Pathway C (Fatal Side Reaction): Nucleophilic attack on the pyrimidine ring (typically C6 or C2), followed by addition-elimination or ring opening (Chichibabin-type reactivity).

The Solution: Kinetic Control

To achieve high yields, the reaction must be driven by kinetic control . The carbonyl addition (Pathway A) has a lower activation energy than the halogen-metal exchange or ring addition if the temperature is strictly maintained at cryogenic levels (-78°C).

Reaction Pathway & Mechanism[3][4][5]

The following diagram illustrates the competing pathways and the required control strategy.

Caption: Kinetic differentiation of Grignard addition pathways. Low temperature favors carbonyl addition over exchange.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 5-Bromo-4-pyrimidinecarboxaldehyde | Substrate | Purity >97%. Dry under vacuum before use.[1] |

| Phenylmagnesium Bromide (PhMgBr) | Nucleophile | 1.0 M or 3.0 M in THF (Commercial). Titrate before use. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free. Water content <50 ppm. |

| Ammonium Chloride (sat.[3] aq.) | Quench | Saturated aqueous solution. |

| Dichloromethane (DCM) | Extraction | ACS Grade. |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Cool the flask to room temperature under a positive pressure of dry nitrogen.

Step 2: Substrate Solubilization

-

Charge the flask with 5-Bromo-4-pyrimidinecarboxaldehyde (1.0 equiv, e.g., 5.0 mmol, 935 mg).

-

Add Anhydrous THF (10 mL/mmol, e.g., 50 mL) via syringe.

-

Stir until fully dissolved.

-

Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Allow at least 15 minutes for the internal temperature to equilibrate.

Step 3: Grignard Addition (The Critical Step)

-

Load PhMgBr (1.1 equiv, e.g., 5.5 mmol) into a dry syringe.

-

Add the PhMgBr solution dropwise over 20 minutes to the aldehyde solution.

-

Note: Monitor internal temperature.[2] Do not allow it to rise above -70°C. A rapid exotherm indicates loss of selectivity.

-

-

Once addition is complete, stir the mixture at -78°C for 1 hour .

-

Checkpoint: Take a TLC aliquot (quench with water/EtOAc). If starting material remains, stir for an additional 30 mins. Do NOT warm up yet.

-

Step 4: Quench & Workup

-

While still at -78°C, quench the reaction by adding Saturated NH₄Cl (5 mL) dropwise. This destroys excess Grignard and protonates the alkoxide without inducing side reactions.

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT).

-

Dilute with water (20 mL) and extract with DCM (3 x 30 mL). Note: Pyrimidine alcohols are polar; DCM is preferred over ether for extraction efficiency.

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica Gel).

-

Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.

-

Product Characterization: The product is typically a white to off-white solid.

-

1H NMR Diagnostic: Look for the benzylic proton (CH-OH) singlet/doublet around 5.8–6.0 ppm and the distinct pyrimidine singlets (H-2 and H-6).

-

Troubleshooting & Optimization

The following table addresses common failure modes based on the specific chemistry of bromopyrimidines.

| Observation | Root Cause | Corrective Action |

| Product lacks Bromine (MS shows M-H) | Halogen-Metal Exchange occurred. | Reaction temperature was too high (> -60°C). Ensure -78°C is maintained during addition. |

| Complex mixture / Low Yield | Ring addition (Chichibabin-type). | Grignard reagent was added too fast, creating localized "hot spots" of high concentration. Slow down addition rate. |

| Starting Material Recovery | Wet solvent quenched the Grignard. | Ensure THF is anhydrous (<50 ppm water). Titrate PhMgBr to verify activity. |

| Low Solubility of Aldehyde | Aldehyde aggregation. | Use a co-solvent like anhydrous Toluene/THF (1:1) if solubility at -78°C is an issue. |

Advanced Alternative: The "Knochel" Approach

If the aldehyde precursor is unstable or unavailable, an alternative "Reverse Grignard" strategy using Turbo Grignard technology is recommended for high-value synthesis.

Concept: Instead of adding PhMgBr to the pyrimidine, we generate the pyrimidine-Grignard and add it to Benzaldehyde.

Workflow:

-

Precursor: 4-Iodo-5-bromopyrimidine (The C4-Iodine is much more reactive than C5-Bromine).

-

Exchange: Treat with

(Turbo Grignard) at -78°C.-

Selectivity: The exchange occurs exclusively at the Iodine position (C4), leaving the C5-Bromine intact [1].

-

-

Electrophile: Add Benzaldehyde .

-

Result: High-purity (5-Bromopyrimidin-4-yl)(phenyl)methanol.

This method is chemically superior for preserving the bromine atom but requires the iodo-precursor.

Caption: Alternative "Reverse" synthesis using selective Iodine-Magnesium exchange.

References

-

Vertex Pharmaceuticals. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. [Link]

-

Knochel, P., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[4][5]·LiCl and Related Exchange Reagents.[4][5] Heterocycles. [Link] (Referencing general Knochel exchange principles).

-

Organic Chemistry Portal. (2007). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange. [Link]

Sources

Application Note: Purification Strategies for (5-Bromopyrimidin-4-yl)(phenyl)methanol

Introduction & Compound Profile

(5-Bromopyrimidin-4-yl)(phenyl)methanol is a critical intermediate in the synthesis of heterobiaryl kinase inhibitors and allosteric modulators. Its structural core combines a pharmacologically active pyrimidine ring with a chiral benzylic alcohol handle, serving as a pivot point for further functionalization via Suzuki-Miyaura coupling (at the C5-Br position) or etherification/oxidation (at the benzylic -OH).

Achieving high purity (>98%) is challenging due to the compound's amphoteric nature (basic pyrimidine nitrogens vs. acidic benzylic proton) and its susceptibility to dehydration (elimination) under acidic stress.[1] This guide outlines a robust, multi-tier purification protocol designed to isolate the target molecule from common synthetic byproducts like unreacted benzaldehyde, des-bromo analogs, and oxidation products (ketones).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Description | Implication for Purification |

| Molecular Formula | C₁₁H₉BrN₂O | MW: 265.11 g/mol |

| Polarity | Moderate to High | Soluble in EtOAc, DCM, DMSO; Insoluble in Heptane.[1] |

| Acidity/Basicity | Weakly Basic (pK_a ~ 1-2 for pyrimidine N) | Critical: Will streak on neutral silica gel due to interaction with acidic silanols.[1] |

| Stability | Acid Sensitive | Risk of dehydration to vinyl species if treated with strong acids or heated excessively.[1] |

| State | White to Off-white Solid | Amenable to crystallization; amorphous forms common if rapidly precipitated.[1] |

Impurity Landscape[1][4]

Understanding the genesis of impurities is the first step in separation.[1] Assuming a standard synthesis via Lithiation of 5-bromopyrimidine followed by Benzaldehyde quench, or Grignard addition (PhMgBr + 5-bromo-4-pyrimidinecarboxaldehyde), the following profile is expected:

-

Unreacted Electrophile: Benzaldehyde (or pyrimidine aldehyde).[1] Removal: Bisulfite wash / High vac.[1]

-

Protodehalogenation Product: (Pyrimidin-4-yl)(phenyl)methanol (Des-bromo).[1] Removal: Difficult; requires high-efficiency column chromatography.

-

Oxidation Product: (5-Bromopyrimidin-4-yl)(phenyl)methanone.[1] Removal: Polarity difference allows separation on silica.

-

Elimination Product: Styryl-type alkene (if worked up under acidic heat).[1] Removal: Non-polar wash.[1]

Pre-Purification Workup (The "Self-Validating" Step)

Scientific Rationale: A chemically intelligent workup reduces the burden on chromatography.[1] We exploit the lipophilicity of the target and the water-solubility of magnesium salts.

Protocol:

-

Quench: Pour the cold reaction mixture into a saturated solution of NH₄Cl (aq) at 0°C. Do not use HCl, as low pH promotes dehydration of the benzylic alcohol.[1]

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with magnesium salts.[1]

-

Scavenging (Optional but Recommended): If unreacted benzaldehyde is present (detectable by smell or TLC), wash the combined organic layer with 10% NaHSO₃ (aq) .[1] This forms a water-soluble bisulfite adduct with the aldehyde.[1]

-

Drying: Dry over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic). Filter and concentrate at <40°C.

Purification Method A: Flash Column Chromatography (Research Scale)

Context: Best for <5g scale or complex crude mixtures.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate (with Modifier).[1]

The "Anti-Tailing" Strategy

Standard silica gel is slightly acidic.[1] The basic nitrogen atoms of the pyrimidine ring will hydrogen-bond to surface silanols, causing peak tailing (streaking) and poor resolution.

-

Solution: Pre-treat the column or dope the mobile phase with 1% Triethylamine (TEA) .[1] The TEA blocks the active silanol sites, allowing the pyrimidine to elute as a sharp band.

Step-by-Step Protocol

-

Column Equilibration: Flush column with 3 CV (Column Volumes) of 90:10 Hexane:EtOAc (+1% TEA).

-

Loading: Dissolve crude residue in a minimum volume of DCM. Load carefully.

-

Gradient Elution:

-

0–5 min: 10% EtOAc (elutes non-polar impurities like bis-phenyls).[1]

-

5–20 min: Linear gradient to 40% EtOAc.

-

20–30 min: Hold at 40% EtOAc (Product typically elutes here, Rf ~0.3-0.4).

-

30–40 min: Flush with 80% EtOAc to remove polar oxides.

-

-

Fraction Analysis: Spot fractions on TLC. Visualize with UV (254 nm).[1] The product is UV-active and stains yellow/orange with Hanessian’s Stain (Cerium Molybdate) due to the alcohol.

Purification Method B: Recrystallization (Process Scale)

Context: Preferred for >10g scale.[1] More economical and scalable.[1]

Solvent System: Ethyl Acetate / n-Heptane (Antisolvent method).[1]

Scientific Rationale: The target is highly soluble in hot EtOAc but poorly soluble in Heptane.[1] The 5-bromo substituent aids crystal lattice packing compared to the non-brominated analog.

Protocol:

-

Dissolution: Dissolve the crude solid in EtOAc (approx. 3-5 mL per gram of crude) at 60°C. Ensure complete dissolution.

-

Hot Filtration: If particulates are present, filter rapidly through a pre-warmed sintered glass funnel.[1]

-

Antisolvent Addition: While stirring at 50°C, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.

-

Nucleation: Remove heat.[1] Add a seed crystal if available.[1] Allow the solution to cool slowly to room temperature over 2 hours.

-

Maturation: Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the white crystals. Wash the cake with cold 1:3 EtOAc:Heptane.

-

Drying: Vacuum dry at 40°C for 12 hours.

Analytical Validation (QC)

Before releasing the batch, validate identity and purity.[1]

-

HPLC: >98% Area under curve (AUC) @ 254 nm.[1]

-

1H NMR (DMSO-d6):

-

LC-MS: Confirm [M+H]⁺ doublet pattern (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes).

Process Visualization

The following diagram illustrates the logical decision-making process for purifying this intermediate.

Caption: Decision logic for the purification of (5-Bromopyrimidin-4-yl)(phenyl)methanol, balancing scale and crude purity.

References

-

General Grignard Addition to Heterocycles

-

Purification of Basic Nitrogen Heterocycles

-

Synthesis of 5-Bromopyrimidine Derivatives

-

Safety Data (Phenylmagnesium Bromide)

Sources

Application Note: Analytical Quantification of (5-Bromopyrimidin-4-yl)(phenyl)methanol via RP-HPLC and LC-MS

This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of pyrimidine-based pharmaceutical intermediates.

Introduction & Scope

(5-Bromopyrimidin-4-yl)(phenyl)methanol is a critical building block in the synthesis of bioactive pyrimidine derivatives, including kinase inhibitors and Endothelin Receptor Antagonists (ERAs) such as Macitentan analogs. Structurally, it possesses a pyrimidine core substituted with a bromine atom and a chiral phenyl-methanol group.

The quality control of this intermediate is pivotal because impurities—specifically des-bromo analogs or oxidized ketone derivatives—can propagate through downstream synthesis, leading to complex side-products.

This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for assay and purity determination, complemented by an LC-MS method for trace impurity identification.

Chemical Properties & Analytical Challenges

-

Hydrophobicity: The phenyl ring and bromine atom impart significant hydrophobicity (LogP ~ 2.0–2.5), making C18 columns the stationary phase of choice.

-

Basicity: The pyrimidine nitrogens are weakly basic. Without pH control, peak tailing is a common issue due to interaction with residual silanols on the column.

-

UV Activity: The conjugated aromatic system provides strong UV absorption, typically maximizing between 240–260 nm.

Method A: RP-HPLC for Purity and Assay (Standard QC)

This method is the "workhorse" protocol designed for routine batch release and stability testing. It prioritizes reproducibility and robustness.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides adequate retention for the hydrophobic phenyl/bromo groups while maintaining resolution from polar degradants. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.0) suppresses silanol ionization and protonates the pyrimidine, sharpening peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluting solvent required for the aromatic analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Detection | UV @ 254 nm | Corresponds to the |

| Injection Vol | 5–10 µL | Minimized to prevent column overload while maintaining sensitivity. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 90 | 10 | Initial equilibration (retention of polar impurities). |

| 10.0 | 40 | 60 | Linear ramp to elute the main analyte. |

| 12.0 | 10 | 90 | Wash step to remove highly lipophilic dimers/oligomers. |

| 15.0 | 10 | 90 | Hold wash. |

| 15.1 | 90 | 10 | Return to initial conditions. |

| 20.0 | 90 | 10 | Re-equilibration (Critical for reproducibility). |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of (5-Bromopyrimidin-4-yl)(phenyl)methanol into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then dilute to volume with Water. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent to achieve 0.1 mg/mL (100 ppm).

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method B: LC-MS for Impurity Identification (R&D)

When unknown peaks appear in Method A, or for trace quantification of genotoxic impurities, use this MS-compatible variant.

Modifications from Method A

-

Buffer Change: Replace Phosphoric Acid with 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5). Phosphoric acid is non-volatile and will damage the Mass Spectrometer source.

-

Column: Use a narrower bore (2.1 mm ID) column with sub-2 µm particles (UHPLC) for enhanced sensitivity.

-

Flow Rate: 0.3–0.4 mL/min.

MS Settings (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Target Ion:

.-

Note on Isotope Pattern: Bromine has two stable isotopes (

and -

Look for: A distinctive "doublet" mass spectrum separated by 2 amu.

-

Expected m/z: ~265.0 and 267.0.

-

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow for this intermediate.

Figure 1: Decision matrix for analytical method selection between routine HPLC-UV and investigative LC-MS.

Validation & Scientific Rationale (E-E-A-T)

To ensure the trustworthiness of these results, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before analyzing samples, the system must pass these checks to prove "fitness for purpose":

-

Tailing Factor (

): Must be -

Theoretical Plates (

): -

Precision: RSD of retention time and area for 6 replicate injections of standard must be

.

Linearity and Range

-

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

Troubleshooting Common Issues

-

Ghost Peaks: If phantom peaks appear during the gradient, they likely originate from the water source or mobile phase additives. Use HPLC-grade water and fresh buffers.

-

Peak Splitting: Since the analyte contains a chiral center, standard C18 columns should show a single peak. If splitting occurs, it suggests partial separation of enantiomers (unlikely on C18) or, more likely, sample solvent incompatibility (injecting 100% ACN into a high-aqueous stream). Solution: Match the sample diluent to the initial mobile phase conditions.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861. (Provides context on synthesis and purification of bromopyrimidine intermediates). Link

-

BenchChem. (2025).[1] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (General protocols for pyrimidine analysis). Link

-

Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

Sources

Application Note: High-Resolution HPLC Analysis of (5-Bromopyrimidin-4-yl)(phenyl)methanol

Executive Summary

This guide details the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of (5-Bromopyrimidin-4-yl)(phenyl)methanol . As a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and endothelin receptor antagonists, the purity of this alcohol is paramount.

The method described herein addresses the specific challenges of this molecule: the basicity of the pyrimidine ring, the hydrophobicity of the bromo-phenyl moiety, and the separation of the critical oxidative impurity (the corresponding ketone).

Physicochemical Profiling & Strategy

Before initiating method development, we must understand the "personality" of the molecule to predict its chromatographic behavior.

Structural Analysis[1][2]

-

Core: Pyrimidine ring (Electron-deficient, weakly basic, pKa ~1.1).

-

Linker: Secondary alcohol (Chiral center, H-bond donor/acceptor).

-

Substituents: 5-Bromo (Lipophilic, Heavy atom effect) and Phenyl (Aromatic, Lipophilic).

Method Strategy (The "Why")

-

Stationary Phase: While C18 is standard, the presence of two aromatic rings suggests that a Phenyl-Hexyl column might offer superior selectivity through

interactions, particularly for separating the alcohol from its aromatic impurities (e.g., benzaldehyde, pyrimidine precursors). However, for robustness, we will optimize on a high-strength silica C18 first. -

Mobile Phase pH: The pyrimidine nitrogens are weakly basic. To prevent secondary silanol interactions (tailing), we must operate at low pH (< 3.0) . This suppresses silanol ionization (

) and ensures the analyte remains in a consistent protonation state. -

Detection: The conjugated

-system (Pyrimidine-Phenyl) exhibits strong UV absorption. A wavelength of 254 nm provides a balance of sensitivity and solvent cutoff stability.

Visualizing the Development Workflow

The following diagram outlines the logical flow used to arrive at the final protocol.

Figure 1: Decision tree for HPLC method development, prioritizing selectivity of oxidative impurities.

Experimental Protocol: The "Gold Standard" Method

This protocol has been optimized for resolution, peak shape, and reproducibility.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High surface area, end-capped to reduce tailing. |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 2.7) | Controls ionization; suppresses silanols. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH; sharper peaks. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

| Detection | UV @ 254 nm (Bandwidth 4 nm) | Max absorption for pyrimidine/phenyl systems. |

| Injection Vol | 5.0 µL | Prevents column overload. |

| Run Time | 15 Minutes | Rapid turnaround. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration / Loading |

| 2.00 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 10.00 | 10 | 90 | Elution of Main Peak & Lipophilics |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 90 | 10 | Re-equilibration |

| 15.00 | 90 | 10 | End of Run |

Standard Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of (5-Bromopyrimidin-4-yl)(phenyl)methanol.

-

Dissolve in 10 mL of Methanol . (Note: Use MeOH for solubility, but ensure injection volume is low to prevent solvent effects).

Working Standard (100 µg/mL):

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

-

Critical Step: Diluting with mobile phase prevents peak distortion (fronting) often seen when injecting pure methanol stocks into aqueous streams.

-

Impurity Profiling & Degradation Pathway

A robust method must separate the Active Pharmaceutical Ingredient (API) from its likely degradation products. For this alcohol, the primary risk is oxidation to the ketone.

Degradation Mechanism

The secondary alcohol group is susceptible to oxidation, forming (5-Bromopyrimidin-4-yl)(phenyl)methanone . This impurity is less polar (loss of H-bond donor) and will elute after the main peak.